Isobutyric anhydride
Overview
Description
Isobutyric anhydride is an organic compound with the chemical formula C₈H₁₄O₃ . It is an acyclic carboxylic anhydride derived from isobutyric acid. This compound is a colorless liquid with a strong, pungent odor and is primarily used as an acylating agent in organic synthesis .
Mechanism of Action
Target of Action
Isobutyric anhydride, also known as 2-Methylpropionic anhydride, is a derivative of isobutyric acid Isobutyric acid, from which the anhydride is derived, has been shown to interact with the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in pseudomonas fluorescens .
Mode of Action
It is known to react exothermically with water . This reaction can be slow but can become violent when local heating accelerates the rate . Acids can accelerate this reaction with water .
Biochemical Pathways
For isobutyric acid, glucose can enter the central metabolism to produce pyruvate and then isobutyraldehyde, which is converted to isobutyric acid by alcohol dehydrogenase .
Result of Action
It is known to be used in the synthesis of 4-o-isobutyryl derivative via reaction with octyl β-d-glucopyranoside in the presence of c2-symmetric chiral 4-pyrrolidinopyridine as a catalyst .
Action Environment
This compound is a clear, colorless liquid with an unpleasant, rancid odor . It is miscible in any proportion with most organic solvents . The product hydrates with water and decomposes with alcohol . Environmental factors such as the presence of water, heat, and acids can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyric anhydride can be synthesized by reacting acetic anhydride with isobutyric acid. The reaction involves distilling the acetic acid generated as it is formed. The reactor is initially loaded with a portion of one of the reagents and a portion of the other, ensuring an excess molar ratio relative to the stoichiometry of one of the reagents. The reaction is carried out while adding the remainder of the reagents as the reaction progresses .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process, ensuring high purity by distillation. The overall isobutyric acid to acetic anhydride molar ratio is maintained between 1.5 and 2.2 .
Chemical Reactions Analysis
Types of Reactions: Isobutyric anhydride undergoes various chemical reactions, including:
Acylation: It is commonly used as an acylating agent in organic synthesis.
Hydrolysis: It reacts with water to form isobutyric acid.
Esterification: It reacts with alcohols to form esters.
Common Reagents and Conditions:
Acylation: Typically involves the use of catalysts such as 4-pyrrolidinopyridine.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Esterification: Involves alcohols and may require acid catalysts.
Major Products:
Acylation: Produces acylated derivatives.
Hydrolysis: Produces isobutyric acid.
Esterification: Produces esters such as sucrose acetate isobutyrate
Scientific Research Applications
Isobutyric anhydride has a wide range of applications in scientific research:
Chemistry: Used as an acylating agent in the synthesis of various compounds, including esters and dyes.
Biology: Employed in the modification of biomolecules, such as the acylation of monosaccharides.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of cellulose derivatives, such as cellulose isobutyrate and cellulose acetate isobutyrate
Comparison with Similar Compounds
Acetic anhydride: Another acyclic carboxylic anhydride used in similar acylation reactions.
Propionic anhydride: Used in the synthesis of esters and other derivatives.
Butyric anhydride: Employed in the production of various chemical derivatives.
Uniqueness: Isobutyric anhydride is unique due to its branched structure, which imparts different reactivity and physical properties compared to its linear counterparts. This structural difference can influence the selectivity and efficiency of acylation reactions, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
2-methylpropanoyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSACYLWPPQLVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Record name | ISOBUTYRIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID7026609 | |
Record name | Isobutyric anhydride | |
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Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Isobutyric anhydride appears as a colorless liquid. Burns skin and eyes. Vapors are heavier than air., Liquid, Colorless liquid; [CHEMINFO] | |
Record name | ISOBUTYRIC ANHYDRIDE | |
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Record name | Propanoic acid, 2-methyl-, 1,1'-anhydride | |
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Boiling Point |
181.5 °C @ 734 MM HG | |
Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Flash Point |
139 °F (NFPA, 2010), 59.4 °C, 139 °F | |
Record name | ISOBUTYRIC ANHYDRIDE | |
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Record name | Isobutyric anhydride | |
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Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Solubility |
SOL IN ALL PROP IN ETHER | |
Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Density |
0.9535 @ 20 °C/4 °C | |
Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Vapor Pressure |
0.5 [mmHg] | |
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Color/Form |
LIQUID | |
CAS No. |
97-72-3 | |
Record name | ISOBUTYRIC ANHYDRIDE | |
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Record name | Isobutyric anhydride | |
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Record name | 2-Methylpropanoic anhydride | |
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Record name | Isobutyric anhydride | |
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Record name | ISOBUTYRIC ANHYDRIDE | |
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Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Record name | Isobutyric Acid Anhydride | |
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Melting Point |
-53.5 °C | |
Record name | 2-METHYLPROPANOIC ANHYDRIDE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isobutyric anhydride is characterized by the following:
- Spectroscopic data: Characterization often involves Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy. [, ]
ANone: this compound is widely employed as an acylating agent, primarily for introducing isobutyryl groups into target molecules. Major applications include:
- Protection of alcohols and amines: It readily reacts with alcohols and amines to form the corresponding isobutyrate esters and isobutyramides, respectively. These protecting groups are relatively stable under various reaction conditions and can be selectively removed when desired. [, , , ]
- Synthesis of pharmaceuticals and fine chemicals: It serves as a crucial reagent in the preparation of various pharmaceuticals and bioactive compounds, such as the antiviral drug Molnupiravir, and PCSK9 inhibitors. [, ]
- Polymer chemistry: this compound is used in the synthesis of polymers, particularly as a monomer in the production of methacrylic this compound for specific applications in material science. []
A: The steric hindrance imposed by the two isopropyl groups in this compound influences its reactivity, making it less reactive than less hindered anhydrides like acetic anhydride. This can be advantageous in reactions where chemoselectivity is desired, favoring the reaction with more reactive functional groups over less reactive ones. [, ]
A: this compound is frequently employed as an acylating agent in kinetic resolution of racemic alcohols. In the presence of chiral catalysts, such as isothioureas, chiral DMAP derivatives, or chiral phosphines, it reacts preferentially with one enantiomer of the alcohol, resulting in the formation of an enantioenriched ester and leaving the unreacted alcohol in enriched enantiomeric purity. This strategy is particularly valuable for obtaining enantiopure alcohols and their derivatives, which are essential building blocks in asymmetric synthesis. [, , , , , , , , , , ]
A: Research has shown that the acylation of octyl β-D-glucopyranoside with this compound in the presence of specific chiral 4-pyrrolidinopyridine catalysts leads to remarkable regioselectivity. Depending on the catalyst structure, the reaction can be directed to favor either the 4-O-acylated or the 6-O-acylated derivative as the major product. This highlights the ability to fine-tune the regioselectivity of acylation reactions by careful catalyst selection. [, ]
ANone: Yes, computational chemistry plays a significant role in understanding the reactivity and selectivity of this compound in various transformations.
- Reaction mechanism elucidation: Density Functional Theory (DFT) calculations have been instrumental in unraveling the detailed mechanism of acyl transfer reactions catalyzed by various nucleophilic catalysts, including DMAP and its derivatives, in the presence of this compound. [, ]
- Catalyst design and optimization: Computational studies enable the prediction of catalytic activity and enantioselectivity based on the calculated energies of transition states and intermediates. This has led to the design of novel, more efficient catalysts for kinetic resolution reactions, as exemplified by the development of chiral DMAP derivatives with improved selectivity for the kinetic resolution of secondary alcohols. []
ANone: this compound is a flammable liquid and should be handled with appropriate precautions:
ANone: While specific information about the environmental impact of this compound is limited in the provided research, it is known to hydrolyze in water to form isobutyric acid. The environmental fate and effects of this compound and its hydrolysis product should be assessed following established ecotoxicological testing guidelines.
ANone: Yes, depending on the specific application, alternative acylating agents can be considered:
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